An In-depth Technical Guide to Boc-Phe-Gly-OH: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Boc-Phe-Gly-OH: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH), a crucial dipeptide derivative utilized in synthetic peptide chemistry. This document details its chemical structure, physicochemical properties, and key applications in research and drug development. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support its practical application.
Core Chemical and Physical Properties
Boc-Phe-Gly-OH is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below for easy reference.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid |
| Synonyms | Boc-L-phenylalanine glycine (B1666218), (tert-Butoxycarbonyl)-L-phenylalanylglycine |
| CAS Number | 25616-33-5[1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₅[1] |
| Molecular Weight | 322.36 g/mol [1] |
| MDL Number | MFCD00134859[1] |
| PubChem ID | 3112537 |
Physicochemical Properties
| Property | Value |
| Appearance | White powder |
| Melting Point | 155 - 165 °C |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |
| Optical Rotation | [α]D20 = -5 ± 0.5º (c=1 in Dioxane)[α]D20 = -9.5 ± 0.5º (c=1 in DMF) |
| Storage Conditions | Store at 0 - 8 °C |
Synthesis and Purification
The synthesis of Boc-Phe-Gly-OH is typically achieved through a solution-phase peptide coupling reaction, followed by purification to remove byproducts and unreacted starting materials.
Synthesis Workflow
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a general procedure for the synthesis of Boc-Phe-Gly-OH using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.
Materials:
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Boc-L-phenylalanine (Boc-Phe-OH)
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Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (B1210297) (EtOAc)
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Methanol (B129727) (MeOH)
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Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
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1N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Preparation of Glycine Methyl Ester Free Base:
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Dissolve H-Gly-OMe·HCl in DCM.
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Cool the solution to 0 °C in an ice bath.
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Add one equivalent of NMM or DIPEA dropwise and stir for 15-20 minutes.
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Activation of Boc-Phe-OH:
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In a separate flask, dissolve Boc-Phe-OH (1 equivalent), DCC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
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Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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-
Coupling Reaction:
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Add the activated Boc-Phe-OH solution to the glycine methyl ester free base solution at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Work-up and Purification of Boc-Phe-Gly-OMe:
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Filter the reaction mixture to remove the precipitated DCU.
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Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Boc-Phe-Gly-OMe.
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Saponification to Boc-Phe-Gly-OH:
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Dissolve the crude Boc-Phe-Gly-OMe in a mixture of methanol and water.
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Add a solution of LiOH or NaOH (1.5 equivalents) and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the mixture with 1N HCl to a pH of 2-3 to precipitate the product.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain crude Boc-Phe-Gly-OH.
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Purification Protocol
The crude Boc-Phe-Gly-OH can be purified by recrystallization or silica gel column chromatography.
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Recrystallization: A common method for purifying Boc-protected amino acids and peptides is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/petroleum ether.
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Silica Gel Column Chromatography: Flash chromatography using a silica gel stationary phase and a mobile phase gradient of increasing polarity (e.g., a gradient of methanol in dichloromethane) is an effective method for purification.
Analytical Characterization
The identity and purity of synthesized Boc-Phe-Gly-OH should be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group, the phenyl group of phenylalanine, and the glycine moiety.
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Boc group: A singlet at approximately 1.4 ppm (9H).
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Phenylalanine α-CH: A multiplet around 4.3-4.5 ppm.
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Glycine α-CH₂: A doublet or multiplet around 3.8-4.0 ppm.
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Phenylalanine β-CH₂: Multiplets in the range of 2.9-3.2 ppm.
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Aromatic protons: Multiplets between 7.2 and 7.4 ppm (5H).
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Amide NH: A doublet around 6.5-7.0 ppm.
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.
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Boc C(CH₃)₃: A signal around 28.5 ppm.
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Boc C(CH₃)₃: A signal around 80.0 ppm.
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Boc C=O: A signal around 156.0 ppm.
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Phenylalanine and Glycine Cα: Signals between 40 and 60 ppm.
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Phenylalanine Cβ: A signal around 38 ppm.
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Aromatic carbons: Signals in the range of 126-137 ppm.
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Carbonyl carbons: Signals between 170 and 175 ppm.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-Phe-Gly-OH.
Typical RP-HPLC Conditions:
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Column: C18, 5 µm, 100 Å
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Gradient: A linear gradient of increasing Mobile Phase B.
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Detection: UV at 220 nm and 254 nm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of Boc-Phe-Gly-OH.
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Expected [M+H]⁺: 323.16
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Expected [M+Na]⁺: 345.14
Biological Activity and Applications
While specific biological activities of Boc-Phe-Gly-OH itself are not extensively documented in the literature, its primary role is as a versatile building block in the synthesis of biologically active peptides and peptidomimetics.
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Peptide Synthesis: Boc-Phe-Gly-OH is a key intermediate in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the introduction of a Phe-Gly dipeptide unit.
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Drug Development: It is utilized in the creation of peptide-based drugs. The Phe-Gly motif is present in various naturally occurring and synthetic peptides with therapeutic potential. Modifications to this dipeptide can be used to enhance the efficacy and stability of drug candidates.
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Bioconjugation: This dipeptide can be employed in bioconjugation to link peptides to other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or imaging agents. The Phe-Gly sequence can act as a cleavage site for specific proteases.
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Neuroscience Research: As a component of neuropeptides, the Phe-Gly sequence is of interest in studies related to neurological function and disorders.
Logical Workflow in Drug Development
Due to the lack of specific reported biological activity for Boc-Phe-Gly-OH, a signaling pathway diagram cannot be generated. Its utility lies in the synthesis of larger peptides that may interact with various signaling pathways depending on their full amino acid sequence.
